molecular formula C73H116N20O29 B12695248 Asp-Leu-Lys-Glu-Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn CAS No. 123167-50-0

Asp-Leu-Lys-Glu-Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn

Cat. No.: B12695248
CAS No.: 123167-50-0
M. Wt: 1737.8 g/mol
InChI Key: MSVBGATTYNQDOZ-JSZLBQJZSA-N
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Description

Asp-Leu-Lys-Glu-Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn is a peptide composed of 14 amino acids. Peptides like this one are essential in various biological processes and have significant applications in scientific research. This particular sequence includes amino acids such as aspartic acid, leucine, lysine, glutamic acid, arginine, valine, tyrosine, alanine, and asparagine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Asp-Leu-Lys-Glu-Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) as protecting groups for the amino acids. The reaction conditions include the use of coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) to facilitate the formation of peptide bonds.

Industrial Production Methods

In an industrial setting, the production of this peptide can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient and high-throughput synthesis of peptides. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity and quality.

Chemical Reactions Analysis

Types of Reactions

Asp-Leu-Lys-Glu-Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine, while reduction of disulfide bonds results in free thiols.

Scientific Research Applications

Asp-Leu-Lys-Glu-Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery system or in vaccine development.

    Industry: Utilized in the production of peptide-based products and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of Asp-Leu-Lys-Glu-Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may interact with cell surface receptors, triggering intracellular signaling cascades that lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Asp-Leu-Lys-Glu-Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu: A shorter peptide with similar amino acid composition.

    Asp-Leu-Lys-Glu-Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn-Gly: A longer peptide with an additional glycine residue.

Uniqueness

This compound is unique due to its specific sequence and the presence of multiple glutamic acid residues, which may influence its structure and function. The combination of acidic, basic, and hydrophobic amino acids in this peptide allows for diverse interactions and applications in various fields.

Properties

CAS No.

123167-50-0

Molecular Formula

C73H116N20O29

Molecular Weight

1737.8 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C73H116N20O29/c1-34(2)29-47(89-60(109)39(76)31-56(104)105)68(117)85-40(11-6-8-26-74)62(111)87-45(20-24-54(100)101)65(114)84-42(13-10-28-80-73(78)79)63(112)83-41(12-7-9-27-75)64(113)90-49(33-57(106)107)70(119)93-58(35(3)4)71(120)91-48(30-37-14-16-38(94)17-15-37)69(118)88-46(21-25-55(102)103)66(115)86-43(18-22-52(96)97)61(110)81-36(5)59(108)82-44(19-23-53(98)99)67(116)92-50(72(121)122)32-51(77)95/h14-17,34-36,39-50,58,94H,6-13,18-33,74-76H2,1-5H3,(H2,77,95)(H,81,110)(H,82,108)(H,83,112)(H,84,114)(H,85,117)(H,86,115)(H,87,111)(H,88,118)(H,89,109)(H,90,113)(H,91,120)(H,92,116)(H,93,119)(H,96,97)(H,98,99)(H,100,101)(H,102,103)(H,104,105)(H,106,107)(H,121,122)(H4,78,79,80)/t36-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,58-/m0/s1

InChI Key

MSVBGATTYNQDOZ-JSZLBQJZSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC(=O)O)N

Origin of Product

United States

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